2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide involves several steps. One common method includes the reaction of 5-butyl-4-methyl-1H-imidazole-2-thiol with 4-methyl-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets this compound apart is its unique combination of the imidazole and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N4OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C16H22N4OS/c1-4-5-6-13-12(3)18-16(19-13)22-10-15(21)20-14-9-11(2)7-8-17-14/h7-9H,4-6,10H2,1-3H3,(H,18,19)(H,17,20,21) |
InChI Key |
IZCCAEMABYPOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=N1)SCC(=O)NC2=NC=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.